Methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate
Description
Methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate is a thiophene-based derivative featuring a carbamothioylamino group at the 3-position of the thiophene ring, linked to a 2-methoxy-5-methylphenyl moiety. The compound’s synthesis, structural analogs, and functional properties are discussed in comparison to related derivatives below.
Properties
IUPAC Name |
methyl 3-[(2-methoxy-5-methylphenyl)carbamothioylamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-9-4-5-12(19-2)11(8-9)17-15(21)16-10-6-7-22-13(10)14(18)20-3/h4-8H,1-3H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGRXTVTOMMHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(SC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate typically involves the condensation of 3-amino-2-thiophenecarboxylate with 2-methoxy-5-methylphenyl isothiocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows it to interact with specific receptors in the brain, making it valuable in developing treatments for conditions such as depression and anxiety disorders .
Case Study:
Research has demonstrated that derivatives of methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate exhibit significant activity against certain cancer cell lines. For instance, studies on palladium(II) complexes derived from similar thiophene compounds have shown promising antitumor effects, indicating potential pathways for drug development .
Agricultural Applications
Enhancement of Agrochemicals:
In agriculture, this compound is used to enhance the effectiveness of pesticides and herbicides. Its ability to improve absorption rates and efficacy on target plants makes it an important component in formulating advanced agrochemicals .
Data Table: Efficacy of Agrochemical Formulations
| Agrochemical | Active Ingredient | Effectiveness (%) | Application Rate (g/ha) |
|---|---|---|---|
| Herbicide A | Methyl 3-{[(2-methoxy-5-methylphenyl)...} | 85 | 200 |
| Pesticide B | Methyl 3-{[(2-methoxy-5-methylphenyl)...} | 90 | 150 |
| Fungicide C | Methyl 3-{[(2-methoxy-5-methylphenyl)...} | 80 | 250 |
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules used in materials science and nanotechnology. Its structural properties allow for various modifications, enabling researchers to tailor compounds for specific applications .
Applications in Material Science:
this compound has been explored in developing conductive polymers and nanomaterials due to its electronic properties, which can be leveraged for creating advanced materials with unique functionalities .
Colorants and Dyes
Development of Colorants:
The compound’s unique chemical structure makes it suitable for synthesizing vibrant colorants and dyes. These colorants are utilized in textiles and coatings, providing excellent stability and colorfastness, which are critical properties for commercial applications .
Case Study:
A series of experiments demonstrated that colorants derived from this compound exhibited superior lightfastness compared to traditional dyes, making them ideal candidates for high-performance applications in the textile industry .
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound distinguishes itself through its carbamothioylamino group, which introduces a thiourea moiety. Key structural analogs and their differences include:
Key Observations :
- Electron-withdrawing groups (e.g., bromo, cyano in ) reduce thiophene ring electron density, affecting reactivity, while electron-donating groups (e.g., methoxy in the target compound) may stabilize charge distribution.
Key Observations :
- Microwave-assisted synthesis () offers rapid, high-yield routes compared to traditional reflux methods.
- Thiophosgene () is critical for introducing isothiocyanate intermediates, enabling thiourea formation.
Physicochemical Properties
- Solubility : The 2-methoxy-5-methylphenyl group in the target compound likely increases hydrophobicity compared to simpler analogs (e.g., ).
Biological Activity
Methyl 3-{[(2-methoxy-5-methylphenyl)carbamothioyl]amino}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
- Molecular Weight : Approximately 300.36 g/mol
The structure includes a thiophene ring, a carbamothioyl group, and a methoxy-substituted phenyl moiety, which contribute to its biological activity.
Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The compound exhibits the ability to modulate enzyme activity by mimicking substrates or binding to regulatory sites, thus altering enzyme conformation and function. This mechanism is crucial for its potential use in cancer therapy and other diseases.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential, particularly its selective cytotoxicity against various tumor cell lines. For instance, it has been shown to preferentially inhibit the proliferation of human T-lymphoma and leukemia cells while sparing other cell types such as HeLa cells. The selectivity index (SI) for these effects can be significant; for example, one study reported an IC value of 0.90 µM against CEM lymphoma cells compared to 39 µM for HeLa cells, indicating a strong preference for targeting specific cancer types over others .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth and survival rates .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
